Dimethyl maleate Dimethyl maleate Dimethyl maleate (DMM) is a reactive dienophile and undergoes ultrasonic irradiation promoted Diels-Alder reaction with substituted furans. Mesoporous siliceous SBA-15-supported Cu catalyzed gas phase hydrogenolysis of DMM to 1,4-butanediol (BDO) has been reported. Aluminium chloride has been reported to accelerate the Diels-Alder reaction of DMM and anthracene. DMM can be synthesized by the esterification of maleic anhydride with sulfuric acid and methanol.
Dimethyl maleate is a maleate ester resulting from the formal condensation of both carboxy groups of maleic acid with methanol. It is commonly used as a dienophile for Diels-Alder-type cycloaddition reactions in organic synthesis. It is a maleate ester, a diester and a methyl ester. It derives from a methanol.
Dimethyl fumarate is an antiinflammatory and immunomodulatory agent that is used to treat relapsing multiple sclerosis. Dimethyl fumarate is associated with a low rate of transient serum enzyme elevations during treatment, but has not been linked to instances of clinically apparent liver injury with jaundice.
Dimethyl fumarate, also known as methyl maleic acid or BG 12 compound, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Dimethyl fumarate exists as a solid, soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). Dimethyl fumarate has been primarily detected in urine. Within the cell, dimethyl fumarate is primarily located in the cytoplasm. Dimethyl fumarate can be biosynthesized from methanol.
Brand Name: Vulcanchem
CAS No.: 624-48-6
VCID: VC20813286
InChI: InChI=1S/C6H8O4/c1-9-5(7)3-4-6(8)10-2/h3-4H,1-2H3/b4-3-
SMILES: COC(=O)C=CC(=O)OC
Molecular Formula: C6H8O4
Molecular Weight: 144.12 g/mol

Dimethyl maleate

CAS No.: 624-48-6

Cat. No.: VC20813286

Molecular Formula: C6H8O4

Molecular Weight: 144.12 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl maleate - 624-48-6

Specification

Description Dimethyl maleate (DMM) is a reactive dienophile and undergoes ultrasonic irradiation promoted Diels-Alder reaction with substituted furans. Mesoporous siliceous SBA-15-supported Cu catalyzed gas phase hydrogenolysis of DMM to 1,4-butanediol (BDO) has been reported. Aluminium chloride has been reported to accelerate the Diels-Alder reaction of DMM and anthracene. DMM can be synthesized by the esterification of maleic anhydride with sulfuric acid and methanol.
Dimethyl maleate is a maleate ester resulting from the formal condensation of both carboxy groups of maleic acid with methanol. It is commonly used as a dienophile for Diels-Alder-type cycloaddition reactions in organic synthesis. It is a maleate ester, a diester and a methyl ester. It derives from a methanol.
Dimethyl fumarate is an antiinflammatory and immunomodulatory agent that is used to treat relapsing multiple sclerosis. Dimethyl fumarate is associated with a low rate of transient serum enzyme elevations during treatment, but has not been linked to instances of clinically apparent liver injury with jaundice.
Dimethyl fumarate, also known as methyl maleic acid or BG 12 compound, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Dimethyl fumarate exists as a solid, soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). Dimethyl fumarate has been primarily detected in urine. Within the cell, dimethyl fumarate is primarily located in the cytoplasm. Dimethyl fumarate can be biosynthesized from methanol.
CAS No. 624-48-6
Molecular Formula C6H8O4
Molecular Weight 144.12 g/mol
IUPAC Name dimethyl (Z)-but-2-enedioate
Standard InChI InChI=1S/C6H8O4/c1-9-5(7)3-4-6(8)10-2/h3-4H,1-2H3/b4-3-
Standard InChI Key LDCRTTXIJACKKU-ARJAWSKDSA-N
Isomeric SMILES COC(=O)/C=C\C(=O)OC
SMILES COC(=O)C=CC(=O)OC
Canonical SMILES COC(=O)C=CC(=O)OC
Boiling Point 197.5 °C
Melting Point 102°C

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